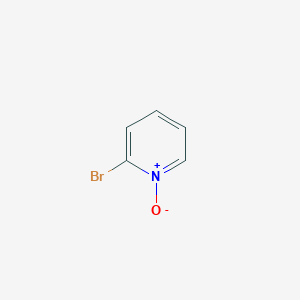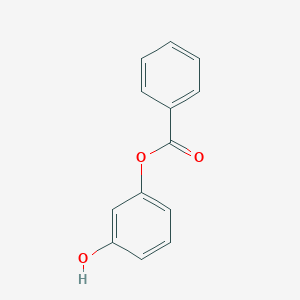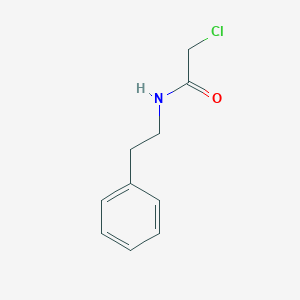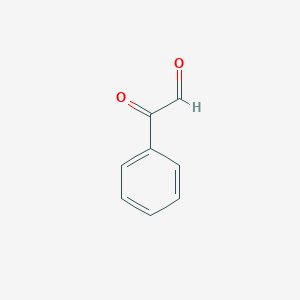
Phenylglyoxal
Overview
Description
Phenylglyoxal is an organic compound with the formula C₆H₅C(O)C(O)H. It contains both an aldehyde and a ketone functional group. This compound is a yellow liquid when anhydrous but readily forms a colorless crystalline hydrate. This compound has been used as a reagent to modify the amino acid arginine and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
Phenylglyoxal, an organic compound with the formula C6H5C(O)C(O)H , primarily targets the amino acid arginine . Arginine is a semi-essential amino acid that plays a crucial role in various biological processes, including cell division, wound healing, immune function, and the removal of ammonia from the body.
Mode of Action
This compound interacts with its target, arginine, by modifying it . This modification occurs through a chemical reaction where this compound acts as a reagent . The compound has also been used to attach chemical payloads (probes) to the amino acid citrulline and to peptides/proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of arginine into citrulline . This process, known as citrullination, is mediated by peptidylarginine deiminase (PAD) enzymes . Citrullination and other post-translational modifications (PTMs) often arise through normal responses to cellular stress, including general oxidative changes in the tissue microenvironment and intracellular stress to the endoplasmic reticulum or immune-mediated inflammatory stresses .
Pharmacokinetics
It’s known that this compound is a yellow liquid when anhydrous but readily forms a colorless crystalline hydrate . This suggests that its physical state can change depending on the environment, which could potentially impact its bioavailability.
Result of Action
The modification of arginine by this compound results in the formation of citrulline . This modification can have significant effects at the molecular and cellular levels, influencing various biological processes. For instance, this compound has been shown to inhibit the coagulant properties of purified Hageman factor (Factor XII) by reacting with arginine residues .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, this compound polymerizes upon standing, as indicated by solidification of the liquid . Upon heating, this polymer “cracks” to give back the yellow aldehyde . Moreover, the dissolution of this compound in water gives crystals of the hydrate . These observations suggest that both temperature and solvent can significantly impact the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Phenylglyoxal is known to interact with various enzymes, proteins, and other biomolecules. It has been used as a reagent to modify the amino acid, arginine . This modification can influence the biochemical reactions involving arginine .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit mitochondrial aldehyde dehydrogenase . It also reacts with arginine residues in purified Hageman factor (HF, Factor XII) and causes inhibition of its coagulant properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It modifies the amino acid, arginine, which can lead to changes in the function of proteins that contain this amino acid .
Temporal Effects in Laboratory Settings
This compound can be used effectively in the bacterial-killing test of phagocytes to inhibit intracellular killing after an initial period of ingestion
Metabolic Pathways
This compound is found in the phenylalanine metabolic pathway . It is a significant aromatic flavor compound contributing floral and fruity aromas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylglyoxal can be synthesized through several methods:
Thermal Decomposition of Sulfite Derivative of Oxime: This method involves the thermal decomposition of the sulfite derivative of the oxime, resulting in the formation of this compound.
Reaction of Methyl Benzoate with Potassium Methanesulfinate: This method involves the reaction of methyl benzoate with potassium methanesulfinate to give this compound hemimercaptal, which is then oxidized with copper(II) acetate.
Oxidation of Acetophenone with Selenium Dioxide: This method involves the oxidation of acetophenone with selenium dioxide to produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of acetophenone with selenium dioxide due to its efficiency and high yield .
Chemical Reactions Analysis
Phenylglyoxal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid under specific conditions.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: this compound can react with nucleophiles such as amines to form imines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and hydrazines.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Imines and hydrazones.
Scientific Research Applications
Phenylglyoxal has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylglyoxal is unique due to its dual functional groups (aldehyde and ketone) and its ability to modify arginine residues. Similar compounds include:
Methylglyoxal: Contains a ketone and an aldehyde group but is less specific in its reactivity with arginine.
Phenylacetaldehyde: Contains only an aldehyde group and lacks the ketone functionality.
Benzil: Contains two ketone groups but does not react specifically with arginine.
This compound’s specificity for arginine and its dual functional groups make it a valuable reagent in various scientific applications.
Properties
IUPAC Name |
2-oxo-2-phenylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGVDODNPJEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025888 | |
| Record name | Phenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-12-0 | |
| Record name | Phenylglyoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | phenylglyoxal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenylglyoxal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylformaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLGLYOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45G3015PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

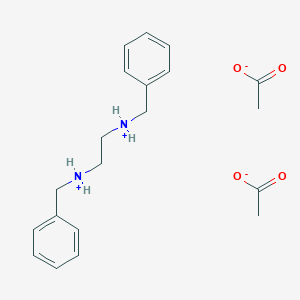
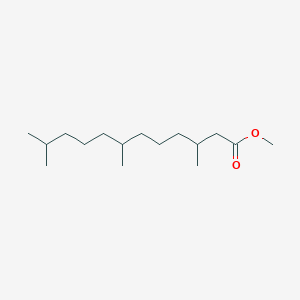
![Spiro[3.3]heptane](/img/structure/B86710.png)
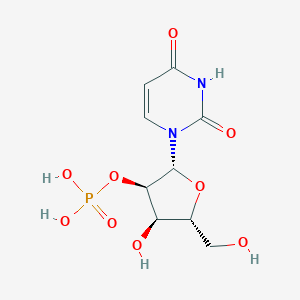

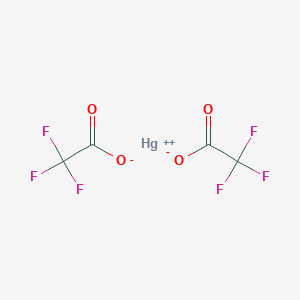

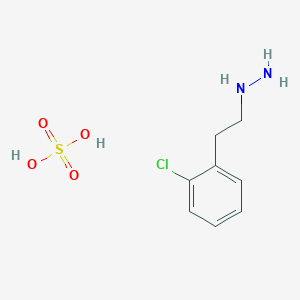
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
